molecular formula C9H8F2O2 B1429089 Methyl 2-(2,6-difluorophenyl)acetate CAS No. 872046-08-7

Methyl 2-(2,6-difluorophenyl)acetate

Cat. No.: B1429089
CAS No.: 872046-08-7
M. Wt: 186.15 g/mol
InChI Key: NLLWDHPDRSLBNB-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-difluorophenyl)acetate: is an organic compound characterized by its molecular formula C₉H₈F₂O₂. It is a derivative of 2,6-difluorophenylacetic acid, where the carboxylic acid group is esterified with methanol. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 2,6-difluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Industrial Production Methods: On an industrial scale, the reaction is typically carried out in a continuous stirred-tank reactor (CSTR) to ensure consistent mixing and temperature control. The reaction mixture is heated to reflux to drive the esterification to completion.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 2,6-difluorophenylacetic acid.

  • Reduction: Reduction reactions are less common but can be achieved under specific conditions to produce the corresponding alcohol.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) in a polar aprotic solvent.

Major Products Formed:

  • Oxidation: 2,6-Difluorophenylacetic acid.

  • Reduction: 2,6-Difluorophenylethanol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(2,6-difluorophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique fluorine atoms make it valuable in the development of fluorinated compounds, which are often more stable and reactive.

Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules. Its fluorine atoms can enhance the binding affinity of certain drugs to their targets.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting diseases where fluorinated compounds are beneficial. Its derivatives can be used in the development of new drugs with improved pharmacokinetic properties.

Industry: In the chemical industry, it is used in the production of agrochemicals, such as pesticides and herbicides, where the presence of fluorine atoms can improve the efficacy and stability of the active ingredients.

Mechanism of Action

The mechanism by which Methyl 2-(2,6-difluorophenyl)acetate exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The fluorine atoms can enhance the binding affinity and specificity of the compound to the enzyme.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: The compound may target specific enzymes involved in disease pathways, such as kinases or proteases.

  • Binding Affinity: The presence of fluorine atoms can increase the binding affinity of the compound to its target, making it more effective at lower concentrations.

Comparison with Similar Compounds

  • Methyl 2,6-difluorobenzoate: Similar structure but with a different functional group.

  • 2,6-Difluorophenylacetic acid: The parent acid form of Methyl 2-(2,6-difluorophenyl)acetate.

  • 2,6-Difluorophenylethanol: A reduction product of the compound.

Uniqueness: this compound is unique due to its ester functional group, which provides different chemical reactivity compared to its acid and alcohol counterparts. The presence of fluorine atoms also imparts unique properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

methyl 2-(2,6-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLWDHPDRSLBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,6-Difluorophenylacetic acid (2.61 g, 15.16 mmol) was taken up in THF (52 mL)/MeOH (13 mL). TMS-Diazomethane, 2 M in Et2O (8.5 mL, 17.00 mmol) was added and the resulting mixture was stirred at room temperature for 2 hours. The solvent was removed in vacuo and the residue purified by MPLC (2-20% EtOAc-hexanes) to give methyl 2,6-difluorophenylacetate as a colourless oil.
Quantity
2.61 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
52 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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